Structural Characterization and Analytical Properties of (2-Aminoethyl)(ethyl)nitrosoamine: A Technical Guide for NDSRI Mitigation
Structural Characterization and Analytical Properties of (2-Aminoethyl)(ethyl)nitrosoamine: A Technical Guide for NDSRI Mitigation
Executive Summary
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Among these, (2-Aminoethyl)(ethyl)nitrosoamine (CAS: 2640880-78-8) represents a unique analytical and toxicological challenge. Unlike simple volatile dialkyl nitrosamines, this molecule is bifunctional: it contains both a carcinogenic N-nitrosamine pharmacophore and a highly polar, basic primary amine.
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the physicochemical behavior of this molecule. By understanding its molecular dynamics, we can design self-validating analytical protocols and align with the stringent regulatory frameworks established by the .
Physicochemical Profiling & Structural Dynamics
The analytical strategy for any impurity must be dictated by its intrinsic molecular properties. (2-Aminoethyl)(ethyl)nitrosoamine ( C4H11N3O ) is formed via the nitrosation of N-ethylethylenediamine, a common synthetic intermediate and degradation product in various Active Pharmaceutical Ingredients (APIs).
The presence of the primary amine group fundamentally alters the molecule's behavior compared to standard nitrosamines like NDMA or NDEA. It renders the molecule highly polar, thermally labile, and positively charged at physiological and standard chromatographic pH levels.
Quantitative Data Summary: Physicochemical Properties
| Property | Value | Analytical Implication |
| Molecular Formula | C4H11N3O | Low molecular weight requires High-Resolution Mass Spectrometry (HRMS) to prevent false positives from isobaric matrix interferences. |
| Exact Mass | 117.0902 Da | Target m/z for the [M+H]+ precursor ion is 118.0975. |
| LogP (Estimated) | -0.8 to -0.2 | Highly hydrophilic; will exhibit poor retention and severe peak breakthrough on standard C18 reverse-phase columns. |
| pKa (Primary Amine) | ~9.5 | Exists as a cation at pH < 8; ideal for positive Electrospray Ionization (ESI+) but necessitates Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Thermal Stability | Decomposes | Thermally labile; precludes the use of standard GC-MS without complex derivatization, as the amine will irreversibly adsorb to silanol groups in the GC inlet. |
Mechanisms of Formation and Regulatory Context
Formation Kinetics
The formation of this NDSRI is catalyzed in acidic microenvironments where trace nitrites (often present in excipients like microcrystalline cellulose or sodium starch glycolate) react with the secondary amine of the N-ethylethylenediamine precursor. The secondary amine is preferentially nitrosated over the primary amine, which would otherwise form an unstable diazonium salt and degrade.
Fig 1: Formation pathway of (2-Aminoethyl)(ethyl)nitrosoamine via secondary amine nitrosation.
ICH M7 & CPCA Risk Assessment
Under the, nitrosamines are classified within the "Cohort of Concern." Because compound-specific in vivo carcinogenicity data is often unavailable for novel NDSRIs, regulatory bodies employ the Carcinogenic Potency Categorization Approach (CPCA) [3].
(2-Aminoethyl)(ethyl)nitrosoamine possesses unhindered alpha-hydrogens ( CH2 groups) adjacent to the nitrosamine nitrogen on both the ethyl and aminoethyl chains. Lacking sterically bulky deactivating groups, this structure logically falls into a high-risk CPCA category (Category 1 or 2), mandating an Acceptable Intake (AI) limit as low as 18 to 26.5 ng/day.
Fig 2: Logical workflow for CPCA risk assessment of the target NDSRI.
Analytical Strategy: Overcoming the Bifunctional Challenge
Standard nitrosamine testing relies on GC-MS or reverse-phase LC-MS. However, applying these methods to (2-Aminoethyl)(ethyl)nitrosoamine will result in analytical failure.
The Causality of Method Selection:
-
Why GC-MS fails: The highly polar primary amine interacts with the stationary phase of the GC column, causing severe peak tailing. Furthermore, the high temperatures of the injection port (typically >200°C) induce thermal degradation of the nitrosamine bond.
-
Why Reverse-Phase LC fails: The negative LogP and basic pKa mean the molecule is highly hydrophilic and ionized at standard mobile phase pH. It will elute in the void volume of a C18 column, leading to massive ion suppression from unretained matrix components.
-
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) [4]. HILIC leverages the molecule's polarity for retention, while HRMS provides the mass accuracy required to differentiate the low-molecular-weight NDSRI from API fragments.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prove that the data generated is an artifact of the molecule, not the instrument or matrix.
Protocol A: LC-HRMS/MS Trace Quantification
Objective: Quantify (2-Aminoethyl)(ethyl)nitrosoamine at trace levels (<0.03 ppm) in API matrices.
System Parameters & Validation Criteria:
ParameterSetting / CriterionValidation PurposeColumnZwitterionic HILIC (2.1 x 100 mm, 3 µm)Ensures robust retention of the polar primary amine.Mobile Phase A10 mM Ammonium Formate (pH 3.0)Promotes consistent ionization and peak shape.Mobile Phase B0.1% Formic Acid in AcetonitrileDrives the HILIC partitioning mechanism.MS ModeESI+, Parallel Reaction Monitoring (PRM)Maximizes sensitivity and selectivity for [M+H]+ .System Suitability (SST)S/N > 10 for 1.0 ng/mL standardConfirms instrument sensitivity before the batch run.Internal Standard (IS) 13C2 D4 -labeled analogCorrects for matrix suppression and extraction losses. Step-by-Step Methodology: Sample Preparation (Solid Phase Extraction): Dissolve 100 mg of the API in 1 mL of water. Spike with 10 µL of the isotopically labeled IS (100 ng/mL). Load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Washing & Elution: Wash with 5% methanol to remove neutral impurities. Elute the basic NDSRI using 5% ammonium hydroxide in methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 90:10 Acetonitrile:Water. Chromatographic Execution: Inject 5 µL onto the HILIC column. Run a gradient from 95% B to 50% B over 10 minutes. Data Validation: Calculate the recovery of the IS. If IS recovery is <70%, the extraction is invalid and must be repeated. Quantify the target using the ratio of the target peak area to the IS peak area. Analytical_Workflow S1 1. Sample Preparation (Mixed-Mode Cation Exchange SPE) S2 2. Chromatographic Separation (HILIC Column) S1->S2 S3 3. Mass Spectrometry (ESI+ HRMS/MS) S2->S3 S4 4. Data Validation (Isotope Dilution & SST) S3->S4 Fig 3: Self-validating LC-HRMS analytical workflow for trace nitrosamine quantification.
Protocol B: Variable-Temperature (VT) NMR Structural Elucidation
Objective: Confirm the molecular structure of isolated (2-Aminoethyl)(ethyl)nitrosoamine and differentiate E/Z rotamers from actual chemical impurities.
Causality: Nitrosamines exhibit restricted rotation around the N−N=O bond due to partial double-bond character. At room temperature, this manifests as two distinct sets of peaks in both 1H and 13C NMR, which inexperienced analysts often misidentify as a co-eluting impurity. VT-NMR provides self-validating thermodynamic proof of the nitrosamine pharmacophore.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the isolated compound in 0.6 mL of anhydrous DMSO- d6 . Reasoning: DMSO- d6 accommodates the high polarity of the primary amine better than CDCl3 and prevents rapid proton exchange.
-
Baseline Acquisition (25°C): Acquire standard 1H and 13C spectra. Note the duplicated signals for the ethyl and aminoethyl aliphatic protons (representing the E and Z rotamers).
-
Deuterium Exchange: Add 10 µL of D2O to the tube. Re-acquire the 1H spectrum. The disappearance of the broad singlet at ~1.5-2.0 ppm confirms the presence of the primary amine ( NH2 ) protons.
-
Variable Temperature Execution: Heat the NMR probe incrementally to 80°C, acquiring 1H spectra at 10°C intervals.
-
Validation Criterion: Observe the coalescence of the duplicated aliphatic signals into sharp singlets at elevated temperatures. This thermodynamic behavior mathematically validates the presence of the N-nitrosamine restricted rotation, proving structural identity.
Conclusion
The structural characterization of (2-Aminoethyl)(ethyl)nitrosoamine requires a departure from traditional nitrosamine analytical platforms. By understanding the causality between its bifunctional nature—specifically the highly polar primary amine—and its physicochemical behavior, scientists can deploy HILIC-HRMS and VT-NMR to achieve self-validating, regulatory-compliant data. Adhering to these principles ensures that drug development pipelines remain aligned with ICH M7 safety mandates while avoiding the pitfalls of false positives and analytical artifacts.
References
-
International Council for Harmonisation (ICH). ICH M7(R2) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link] [1]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link] [2]
-
European Medicines Agency (EMA). Nitrosamine impurities: Appendix 1 - Acceptable intakes established for N-nitrosamines.[Link] [3]

